(R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSBAUBGQHVCU-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)CN2CC[C@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrrolidine ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines, oxides, or nitroso compounds.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
1.1. HCV Protease Inhibition
One of the notable applications of (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is in the context of hepatitis C virus (HCV) protease inhibition. Studies have demonstrated that compounds with similar structures exhibit potent activity against HCV proteases, which are crucial for viral replication. The compound's ability to inhibit these proteases makes it a candidate for antiviral drug development, particularly in treating HCV infections .
1.2. Histamine Receptor Modulation
This compound also shows promise as a histamine receptor ligand, specifically targeting the histamine-3 receptor. Compounds derived from (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride have demonstrated binding affinities ranging from 0.05 nM to 150 nM. Such properties suggest that it may be useful in treating conditions related to histamine dysregulation, including allergies and sleep disorders .
2.1. Synthetic Routes
The synthesis of (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves several steps, including the coupling of specific intermediates using reagents such as ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt). These reactions are optimized for yield and enantiomeric purity, which are critical for the compound's efficacy in biological applications .
2.2. Biocatalytic Approaches
Recent advancements in biocatalysis have enabled more efficient and environmentally friendly synthesis of chiral amines like (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride. Utilizing enzymes such as transaminases has shown to yield high enantiomeric excess and conversion rates, making this method a viable alternative to traditional synthetic routes .
3.1. Antiviral Activity Against SARS-CoV-2
Research has explored the potential of (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Structural optimization of these compounds has led to enhanced binding affinities and selectivity towards Mpro, indicating their potential as therapeutic agents in combating COVID-19 .
3.2. Anti-Diabetic Effects
In preclinical studies involving diabetic mouse models, compounds related to (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride have shown significant anti-diabetic effects by improving glucose tolerance and insulin sensitivity. However, further investigations are required to assess their safety profiles before clinical application .
Data Summary Table
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Antiviral | HCV Protease Inhibition | Potent activity against HCV proteases |
| Histamine Receptor | Histamine-3 Receptor Ligand | Binding affinities from 0.05 nM to 150 nM |
| COVID-19 Treatment | Inhibition of SARS-CoV-2 Mpro | Enhanced binding affinities observed |
| Diabetes Management | Anti-diabetic effects | Significant improvements in glucose tolerance |
Mechanism of Action
The mechanism of action of ®-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride with three analogs:
- (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride (aromatic substituent)
- (R)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride (small alicyclic substituent)
- (R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride (larger alicyclic substituent)
Table 1: Comparative Physicochemical Properties
| Compound (Substituent) | Molecular Weight (g/mol) | Physical State | Purity | Key Structural Features |
|---|---|---|---|---|
| (R)-1-(4-Nitrobenzyl) | ~295 (estimated)* | Not reported | Not reported | Aromatic nitro group (electron-withdrawing) |
| (R)-1-(Cyclopropylmethyl) | 213.15 | Liquid | 95% | 3-membered strained ring |
| (R)-1-(Cyclopentylmethyl) | 241.20 | Not reported | Not reported | 5-membered flexible ring |
| (R)-1-(Cyclobutylmethyl) (Target) | ~227 (estimated) | Not available | Not available | 4-membered moderately strained ring |
*Estimated based on molecular formula (C₁₁H₁₆Cl₂N₃O₂).
Structural and Electronic Effects
- Cyclobutylmethyl vs. Cyclopropylmethyl/Cyclopentylmethyl: The cyclobutyl group introduces moderate steric hindrance and strain compared to the highly strained cyclopropyl (3-membered) and the more relaxed cyclopentyl (5-membered) groups . Molecular Weight Trend: Cyclopropylmethyl (213.15) < Cyclobutylmethyl (~227) < Cyclopentylmethyl (241.20), reflecting incremental increases in substituent size.
Cyclobutylmethyl vs. 4-Nitrobenzyl :
- The 4-nitrobenzyl group adds significant aromaticity and electron-withdrawing effects, which could alter reactivity (e.g., in photolabile protecting groups) or solubility . In contrast, the alicyclic cyclobutyl group is likely to enhance lipophilicity, favoring interactions with hydrophobic biological targets.
Physical State and Purity
- The cyclopropylmethyl analog is reported as a liquid (95% purity), suggesting a lower melting point due to reduced molecular symmetry and weaker intermolecular forces .
- The target cyclobutylmethyl compound is expected to exhibit physical properties intermediate between its smaller and larger analogs, possibly as a low-melting solid or viscous liquid.
Research and Application Insights
- Cyclopropylmethyl Analog : Used in enantioselective synthesis and medicinal chemistry due to its chiral center and moderate lipophilicity .
- 4-Nitrobenzyl Analog : Likely employed in nitroreductase-sensitive prodrug systems or as a photoactivatable probe .
- Cyclopentylmethyl Analog : Its bulkier structure may serve in steric shielding applications or as a conformational constraint in peptide mimics .
- Target Compound (Cyclobutylmethyl) : Predicted applications include neuromodulator research or as a intermediate in kinase inhibitor development, leveraging its balanced steric and electronic profile.
Biological Activity
(R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, with the CAS number 1349699-76-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on current research findings, including binding affinities, receptor interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine core with a cyclobutylmethyl substituent. Its dihydrochloride salt form enhances solubility, which is critical for biological assays. Understanding the structure-activity relationship (SAR) of this compound is essential for its application in drug development.
Receptor Binding Affinity
Recent studies have shown that derivatives of pyrrolidine compounds, including (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride, exhibit significant binding affinity to various receptors, particularly serotonin receptors.
| Compound | Receptor | Binding Affinity (K_i in nM) |
|---|---|---|
| PZ-1643 | 5-HT6R | 7 |
| (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine | 5-HT6R | TBD (To Be Determined) |
| Other Derivatives | D3R | Various Values |
The binding affinity data indicates that modifications in the amine fragment can significantly influence receptor interaction. For instance, substituents that enhance steric bulk or alter electronic properties may improve selectivity and potency at targeted receptors.
Case Studies and Findings
- Dual Action on 5-HT6R and D3R : A study highlighted the importance of structural modifications in achieving dual-action compounds targeting both 5-HT6R and D3R. The introduction of bulky groups on the nitrogen atom showed a preference for binding to 5-HT6R while maintaining lower affinity for D3R, suggesting potential for treating neurodegenerative disorders such as Alzheimer’s disease through selective receptor modulation .
- Molecular Dynamics Simulations : Computational studies using molecular dynamics simulations have elucidated the binding dynamics of (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride at the receptor sites. These simulations indicated that certain conformations lead to more stable complexes at the 5-HT6R site compared to D3R, which may explain observed differences in biological activity .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies will help establish therapeutic windows and potential side effects associated with receptor modulation.
The mechanism by which (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride exerts its effects involves modulation of neurotransmitter systems through serotonin and dopamine receptor pathways. By acting as an antagonist at 5-HT6R, it may enhance cholinergic signaling, which is beneficial in cognitive enhancement therapies.
Q & A
Basic: What are the recommended synthetic strategies for (R)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride?
Methodological Answer:
Synthesis typically involves:
- Step 1: Formation of the pyrrolidine backbone via reductive amination or ring-opening of aziridines, followed by Boc-protection to stabilize intermediates .
- Step 2: Alkylation of the pyrrolidine nitrogen with cyclobutylmethyl bromide under inert conditions (e.g., N₂ atmosphere) to introduce the cyclobutylmethyl group.
- Step 3: Deprotection of the Boc group using HCl in dioxane or ethyl acetate, followed by dihydrochloride salt formation via titration with HCl gas in anhydrous ethanol .
- Purification: Recrystallization from ethanol/ether mixtures or preparative HPLC for enantiomeric purity .
Basic: How is enantiomeric purity validated during synthesis?
Methodological Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
- Optical Rotation: Measure specific rotation ([α]D) at 20°C using a polarimeter. For example, a reported [α]D²⁰ = +15° to +25° (c = 1, MeOH) indicates high (R)-enantiomer purity .
- NMR with Chiral Shift Reagents: Europium-based reagents (e.g., Eu(hfc)₃) induce splitting of signals for enantiomers in ¹H-NMR .
Advanced: How to resolve contradictions between NMR and LCMS data for this compound?
Methodological Answer:
- Scenario 1: LCMS shows [M+H]⁺ at m/z 199.1, but NMR lacks expected cyclobutylmethyl signals.
- Analysis: Check for residual solvents (e.g., DMSO) masking peaks. Re-dry the sample under high vacuum (0.1 mmHg, 24 h) .
- Scenario 2: Discrepant integration ratios in ¹H-NMR.
- Cross-Validation: Compare with literature data for analogous compounds (e.g., (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride, PK00636E-1) .
Advanced: What are optimal conditions for scaling up the synthesis while maintaining yield?
Methodological Answer:
-
Reaction Optimization:
-
Workflow Table:
Step Parameter Optimal Range Risk Mitigation Alkylation Solvent THF/DMF (4:1) Avoid moisture to prevent hydrolysis Deprotection HCl Concentration 4.0 M in dioxane Monitor pH to prevent decomposition Crystallization Solvent Ratio EtOH:Et₂O (1:3) Slow cooling (0.5°C/min) for uniform crystals
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of HCl vapors .
- Spill Management: Neutralize HCl with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
- Storage: Keep in amber glass bottles under argon at 2–8°C to prevent degradation .
Advanced: How to interpret thermal decomposition data (TGA/DSC) for stability assessment?
Methodological Answer:
- TGA: A 5% weight loss at 150–200°C indicates HCl release. Compare with theoretical HCl content (e.g., 19.2% for dihydrochloride salts) .
- DSC: Endothermic peaks at 180–220°C suggest melting with decomposition. Use Kissinger analysis to calculate activation energy (Eₐ) for degradation .
Basic: What analytical techniques confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C-NMR: Key signals include:
- LCMS: [M+H]⁺ at m/z 199.1 (free base) or [M+2HCl]⁺ at m/z 272.0 .
- Elemental Analysis: Match calculated C, H, N percentages (±0.3%) .
Advanced: How to troubleshoot low yields in dihydrochloride salt formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
